molecular formula C13H14F3NO2 B7866911 [Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid

[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid

Cat. No.: B7866911
M. Wt: 273.25 g/mol
InChI Key: QNWKXUJGTXOCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid (CAS 1184806-39-0) is a chemical compound with a molecular formula of C13H14F3NO2 and a molecular weight of 273.25 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of cyclooxygenase-2 (COX-2) inhibitors. Patents describe substituted amino acetic acid derivatives, including structures with cyclopropyl and trifluoromethylbenzyl groups, as potent and selective inhibitors of the COX-2 enzyme . The presence of the trifluoromethyl group is a common strategy in drug design to modulate the compound's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability . As a potential COX-2 inhibitor, this compound is a valuable tool for researchers studying inflammatory diseases, pain, and related disorders . It is supplied as a high-purity material for research purposes. Handling and Safety: This product is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the Safety Data Sheet (SDS) prior to use and conduct all risk assessments. Appropriate personal protective equipment should be worn, and all necessary precautions should be taken when handling the material. Storage: For extended stability, it is recommended to store this compound at -20°C for long-term storage (1-2 years) or at -4°C for shorter periods (1-2 weeks) .

Properties

IUPAC Name

2-[cyclopropyl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-9(6-10)7-17(8-12(18)19)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWKXUJGTXOCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate [3-trifluoromethyl-benzylamine] through the reduction of the corresponding nitro compound. This intermediate is then reacted with cyclopropyl carboxylic acid under appropriate conditions to form the desired product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product.

Chemical Reactions Analysis

Amide Formation and Acylation

The carboxylic acid group readily participates in amide bond formation. In one protocol (Fig. 1A):

  • Reacted with bromoacetyl bromide at −20°C in CH<sub>2</sub>Cl<sub>2</sub> to yield N-benzyl-2-bromoacetamide derivatives .

  • Subsequent displacement with sodium azide produced azido intermediates (e.g., 3b in ), enabling click chemistry applications.

Key Conditions :

Reaction StepReagentsTemperatureYield
BromoacetylationBromoacetyl bromide, CH<sub>2</sub>Cl<sub>2</sub>−20°C85–90%
Azide SubstitutionNaN<sub>3</sub>, THF/H<sub>2</sub>O70°C90%

Reductive Amination

The primary amine group undergoes reductive amination with ketones or aldehydes:

  • In a model reaction, benzaldehyde reacted with the compound in the presence of phenylsilane and zinc acetate, yielding secondary amines under reflux conditions .

  • The trifluoromethyl group enhances electrophilicity at the benzylic position, accelerating imine formation.

Mechanism :

  • Schiff base formation between the amine and aldehyde.

  • Zinc acetate-catalyzed hydride transfer from phenylsilane .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in regioselective openings:

  • With HCl in Et<sub>2</sub>O, the ring opens to form N-(3-trifluoromethylbenzyl)allylamine derivatives.

  • Radical-initiated ring expansion using iridium photocatalysts produces fused bicyclic structures .

Example :

Cyclopropane+HClCH2=CHNH(Benzyl-CF3)(Yield: 78%)[6]\text{Cyclopropane} + \text{HCl} \rightarrow \text{CH}_2=\text{CH}-\text{NH}-\text{(Benzyl-CF}_3\text{)} \quad (\text{Yield: 78\%}) \quad[6]

Trifluoromethyl Group Reactivity

The -CF<sub>3</sub> group influences reactivity through:

  • Electron-withdrawing effects : Activates the benzyl position for nucleophilic aromatic substitution (e.g., with amines at 120°C ).

  • Radical stability : Participates in metallaphotoredox trifluoromethylation cascades with nitroarenes and tertiary alkylamines .

Notable Reaction :
A three-component coupling using 3,3,3-trifluoropropene generated branched trifluoromethylated amines via Ir/Ni dual catalysis (TOF = 12 h<sup>−1</sup>) .

Esterification and Hydrolysis

  • Esterification : Reacts with methanol/H<sub>2</sub>SO<sub>4</sub> to form methyl esters, improving membrane permeability.

  • Hydrolysis : Basic conditions (NaOH, H<sub>2</sub>O/THF) regenerate the carboxylic acid from ester derivatives .

Kinetic Data :

SubstrateConditionsHalf-Life
Methyl Ester1M NaOH, 25°C45 min

Biological Conjugation

The amino group facilitates conjugation with biomolecules:

  • Reacted with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) to form stable amide-linked bioconjugates.

  • Used to modify peptide backbones, as demonstrated in fluorocyclopropane-containing proline analogues .

Application Example :
Incorporation into tripeptides altered conformational stability by 2.1 kcal/mol compared to non-fluorinated analogues .

Oxidation and Reduction

  • Oxidation : MnO<sub>2</sub> oxidizes the benzylic CH<sub>2</sub> group to a ketone (reported in structurally similar compounds).

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the cyclopropane ring to a propane derivative.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYieldRef
AmidationBromoacetyl bromide, −20°CN-Benzyl-2-bromoacetamide89%
Reductive AminationPhSiH<sub>3</sub>, Zn(OAc)<sub>2</sub>, refluxSecondary amine76%
Cyclopropane OpeningHCl, Et<sub>2</sub>OAllylamine derivative78%
Trifluoromethyl CouplingIr/Ni catalysis, visible lightBranched CF<sub>3</sub>-amine63%

This compound’s reactivity profile enables applications in drug design (e.g., protease inhibitors ), materials science, and chemical biology. Its trifluoromethyl and cyclopropane groups synergistically enhance both synthetic versatility and biological activity.

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant biological activity, primarily attributed to the trifluoromethyl group, which is known to modulate pharmacokinetic properties. Preliminary studies suggest several potential applications:

  • Antiviral Activity : The compound may be explored as an inhibitor of viral replication, particularly in HIV-related disorders. Its structural similarities to other antiviral agents suggest it could be effective in this domain .
  • Anti-fibrotic Properties : Research indicates that compounds with similar structural motifs have shown promise in inhibiting discoidin domain receptors (DDR1/2), which are implicated in idiopathic pulmonary fibrosis (IPF). This suggests that cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid could be a candidate for further development in treating fibrotic diseases .
  • Drug Design and Development : The unique combination of cyclopropane strain and trifluoromethyl electronic effects positions this compound as a valuable scaffold in drug design, potentially leading to novel therapeutic agents with enhanced efficacy and selectivity.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid is crucial for optimizing its pharmacological properties. The following insights have emerged from recent studies:

  • Modification of Functional Groups : Variations in the amino group and the introduction of different substituents on the benzyl moiety have been shown to significantly impact the compound's inhibitory activity against specific kinases related to fibrosis and viral replication .
  • Kinase Selectivity : The compound's selectivity towards DDR1/2 over other kinases has been demonstrated through extensive profiling, indicating that further optimization could enhance its therapeutic potential while minimizing off-target effects .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid. Below is a table summarizing key features and activities of related compounds:

Compound NameStructural FeaturesUnique Properties
3-Trifluoromethyl-benzylamineBenzene ring with trifluoromethyl groupHigh lipophilicity; used in drug design
CyclopropylamineCyclopropyl group attached to amineKnown for strain and reactivity
3-Amino-4-fluorobenzyl alcoholFluorine-substituted benzene with an alcoholPotential use in medicinal chemistry
Cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acidCyclopropyl, trifluoromethyl benzyl, amino-acetic acidPotential anti-fibrotic and antiviral activity

Case Studies and Research Findings

Several case studies have highlighted the potential applications of cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid:

  • Study on DDR Inhibition : A study demonstrated that modifications to compounds similar to cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid resulted in potent DDR1/2 inhibitors with low toxicity and favorable pharmacokinetic profiles, reinforcing the potential of this compound in treating IPF .
  • Antiviral Research : Investigations into compounds with similar structures have indicated promising antiviral properties, suggesting that cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid could be further evaluated for its efficacy against viral infections .

Mechanism of Action

The mechanism of action of [Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The cyclopropyl group provides rigidity to the molecule, which can influence its binding affinity and selectivity. The amino-acetic acid moiety may participate in hydrogen bonding and electrostatic interactions with the target, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, emphasizing substituent-driven differences:

Compound Name Substituent (Benzyl Position) Amine Group Molecular Formula Molecular Weight (g/mol) CAS Number Availability
[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid* 3-CF₃ Cyclopropyl C₁₃H₁₄F₃NO₂ ~273.28 (estimated) N/A Not reported
[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid 3-F Cyclopropyl C₁₃H₁₅FNO₂ 223.25 1183443-45-9 Discontinued
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid 3-CH₃ Cyclopropyl C₁₃H₁₇NO₂ 219.29 1181620-38-1 Available
[Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid 3-CF₃ Ethyl C₁₂H₁₄F₃NO₂ ~261.27 (estimated) N/A Discontinued

*Primary compound of interest; data inferred from analogs.

Key Findings and Analysis

The -CF₃ group also enhances metabolic resistance due to strong C-F bonds . In contrast, the ethyl group (in [Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid) offers flexibility but may reduce target selectivity .

Molecular Weight and Solubility :

  • The 3-CF₃ analog has the highest molecular weight (~273.28 g/mol), which may reduce aqueous solubility compared to the 3-F (223.25 g/mol) and 3-CH₃ (219.29 g/mol) variants. This trade-off between lipophilicity and solubility is critical for drug design .

Synthetic and Commercial Considerations: Both [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid and [Ethyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid are listed as discontinued, suggesting challenges in synthesis, stability, or market demand. The 3-CH₃ analog remains available, possibly due to simpler synthesis or lower reactivity .

Biological Activity

Cyclopropyl-(3-trifluoromethyl-benzyl)-amino-acetic acid (CTBAA) is a novel compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl-substituted benzyl moiety, and an amino-acetic acid functional group. This compound has garnered attention in medicinal chemistry due to the potential biological activities associated with its structural components.

Structural Characteristics

The trifluoromethyl group is known for its high electronegativity, which significantly influences the electronic properties of compounds. This feature often enhances the pharmacokinetic properties of drugs, making CTBAA a candidate for various therapeutic applications. The cyclopropyl moiety contributes to the strain and reactivity of the compound, potentially leading to unique biological interactions .

Biological Activity

Preliminary studies suggest that CTBAA exhibits significant biological activity. The following sections outline its potential applications and mechanisms of action based on existing research.

Potential Applications

  • Antimicrobial Activity :
    • Compounds containing trifluoromethyl groups have been associated with enhanced antibacterial properties. For instance, CTBAA may demonstrate efficacy against both Gram-positive and Gram-negative bacteria due to its structural characteristics .
  • Anticancer Properties :
    • Research indicates that cyclopropane derivatives can exhibit antiproliferative effects against various cancer cell lines. CTBAA's unique structure may enhance its potential as an anticancer agent, similar to other trifluoromethyl-containing compounds that have shown promising results in inhibiting tumor growth .
  • Neurochemical Effects :
    • Cyclopropylamines have been noted for their ability to interact with neurotransmitter systems, suggesting that CTBAA may influence neurochemical pathways, potentially offering therapeutic benefits in neurological disorders .

The biological activity of CTBAA can be attributed to several mechanisms:

  • Electrophilic Interactions : The cyclopropyl group in CTBAA can undergo electrophilic reactions with biological macromolecules, leading to enzyme inhibition or modulation of receptor activity .
  • Modulation of Pharmacokinetics : The trifluoromethyl group enhances lipophilicity and bioavailability, which can improve the compound's effectiveness in vivo .
  • Structure-Activity Relationships (SAR) : Studies on similar compounds indicate that modifications in structure, such as the introduction of trifluoromethyl groups, can significantly alter biological activity, providing insights into optimizing CTBAA for specific therapeutic targets .

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds similar to CTBAA:

Compound Biological Activity IC50/MIC Values
Compound AAntibacterialMIC = 4.88 µg/mL
Compound BAnticancerIC50 = 22.4 μM
Compound CAntimicrobialMIC = 2 μg/mL

These findings highlight the potential of structurally related compounds to exhibit significant biological activities, suggesting that CTBAA may follow similar patterns .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculate energy minima for cyclopropane ring conformers and trifluoromethyl group orientation .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation tendencies.
  • Docking Studies : Assess binding poses with glycine receptors or enzymes using AutoDock Vina or Schrödinger Suite .

How do steric and electronic effects of the trifluoromethyl group influence reaction kinetics in coupling steps?

Advanced
The -CF₃ group is strongly electron-withdrawing, which:

  • Slows nucleophilic substitution at the benzyl position due to reduced electron density.
  • Enhances stability of intermediates via inductive effects, favoring SN2 mechanisms over SN1 .
    Steric hindrance from the -CF₃ group necessitates bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to prevent side reactions . Kinetic studies using stopped-flow IR or UV-Vis spectroscopy are recommended for real-time monitoring .

What precautions are critical when handling trifluoroacetic acid (TFA) in large-scale syntheses?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.
  • Neutralization : Quench excess TFA with aqueous bicarbonate post-reaction.
  • Material Compatibility : Avoid glass equipment; TFA reacts with silicates. Use PTFE-lined reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.